molecular formula C6H8F2O3 B069383 3,3-Difluoro-4-methyl-2-oxopentanoic acid CAS No. 165544-39-8

3,3-Difluoro-4-methyl-2-oxopentanoic acid

Cat. No.: B069383
CAS No.: 165544-39-8
M. Wt: 166.12 g/mol
InChI Key: VHDSJFBLIOOSIT-UHFFFAOYSA-N
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Description

2-Oxo-3,3-difluoro-4-methylvaleric acid is an organic compound that belongs to the class of keto acids It is characterized by the presence of two fluorine atoms and a keto group attached to a valeric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3,3-difluoro-4-methylvaleric acid typically involves the introduction of fluorine atoms into a valeric acid derivative. One common method is the fluorination of a precursor compound using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents facilitate the replacement of hydrogen atoms with fluorine atoms under controlled conditions .

Industrial Production Methods

Industrial production of 2-Oxo-3,3-difluoro-4-methylvaleric acid may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agents and reaction conditions is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3,3-difluoro-4-methylvaleric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxo-3,3-difluoro-4-methylvaleric acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-3,3-difluoro-4-methylvaleric acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The keto group plays a crucial role in its reactivity, enabling it to undergo oxidation, reduction, and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-3,3-difluoro-4-methylvaleric acid is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

165544-39-8

Molecular Formula

C6H8F2O3

Molecular Weight

166.12 g/mol

IUPAC Name

3,3-difluoro-4-methyl-2-oxopentanoic acid

InChI

InChI=1S/C6H8F2O3/c1-3(2)6(7,8)4(9)5(10)11/h3H,1-2H3,(H,10,11)

InChI Key

VHDSJFBLIOOSIT-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)C(=O)O)(F)F

Canonical SMILES

CC(C)C(C(=O)C(=O)O)(F)F

Synonyms

Pentanoic acid, 3,3-difluoro-4-methyl-2-oxo-

Origin of Product

United States

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